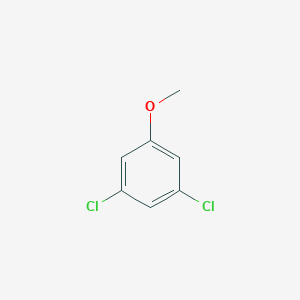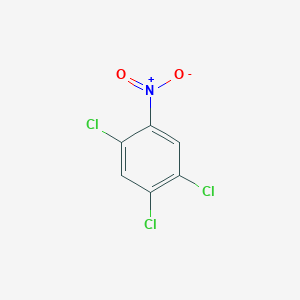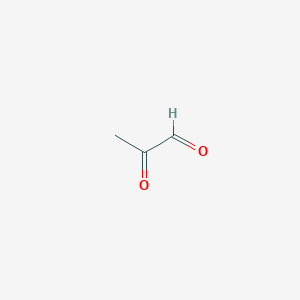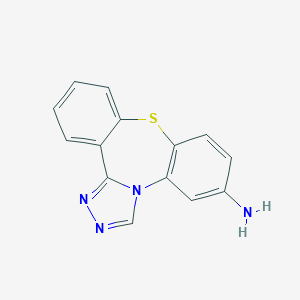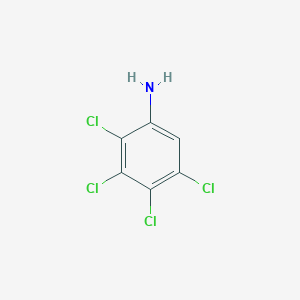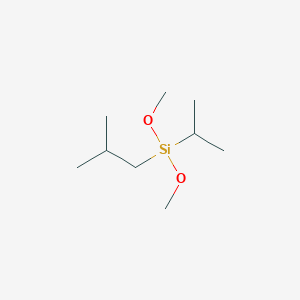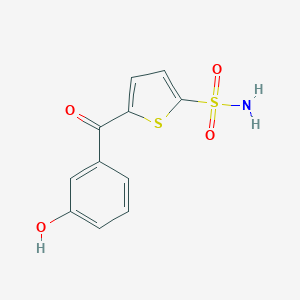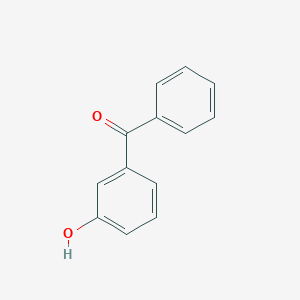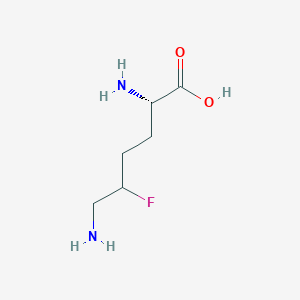
(2S)-2,6-diamino-5-fluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6-diamino-5-fluorohexanoic acid, also known as 5-Fluoroornithine, is a non-proteinogenic amino acid. It is an analog of L-ornithine, an amino acid involved in the urea cycle and polyamine biosynthesis. 5-Fluoroornithine has been found to be a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Wirkmechanismus
The mechanism of action of (2S)-2,6-diamino-5-fluorohexanoic acidthine involves the inhibition of ODC, which is a pyridoxal-5'-phosphate-dependent enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, (2S)-2,6-diamino-5-fluorohexanoic acidthine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S)-2,6-diamino-5-fluorohexanoic acidthine have been extensively studied. It has been found to be a potent inhibitor of ODC, which is a key enzyme in polyamine biosynthesis. By inhibiting ODC, (2S)-2,6-diamino-5-fluorohexanoic acidthine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation. This has been found to be particularly effective against cancer cells, which are known to have high levels of polyamines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2,6-diamino-5-fluorohexanoic acidthine in lab experiments include its potency as an inhibitor of ODC and its specificity for polyamine biosynthesis. However, one limitation of using (2S)-2,6-diamino-5-fluorohexanoic acidthine is that it may not be effective against all types of cancer cells. Additionally, the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine may have off-target effects on other enzymes involved in amino acid metabolism.
Zukünftige Richtungen
There are several future directions for the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine in scientific research. One potential area of research is the development of new formulations of (2S)-2,6-diamino-5-fluorohexanoic acidthine that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to (2S)-2,6-diamino-5-fluorohexanoic acidthine. Additionally, the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the synthesis of (2S)-2,6-diamino-5-fluorohexanoic acidthine may lead to improved yields and purity.
Synthesemethoden
The synthesis of (2S)-2,6-diamino-5-fluorohexanoic acidthine can be achieved through various methods. One method involves the reaction of L-ornithine with 5-fluoropyridoxal-5'-phosphate (5-F-P5P) in the presence of pyridoxal-5'-phosphate (P5P) as a catalyst. This method has been reported to yield high purity and good yields of (2S)-2,6-diamino-5-fluorohexanoic acidthine.
Wissenschaftliche Forschungsanwendungen
(2S)-2,6-diamino-5-fluorohexanoic acidthine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of ODC, which is a key enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. Therefore, (2S)-2,6-diamino-5-fluorohexanoic acidthine has been investigated as a potential anticancer agent.
Eigenschaften
CAS-Nummer |
118021-33-3 |
|---|---|
Produktname |
(2S)-2,6-diamino-5-fluorohexanoic acid |
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChI-Schlüssel |
HILHCIBEZCWKBD-AKGZTFGVSA-N |
Isomerische SMILES |
C(CC(CN)F)[C@@H](C(=O)O)N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyme |
L-Lysine, 5-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



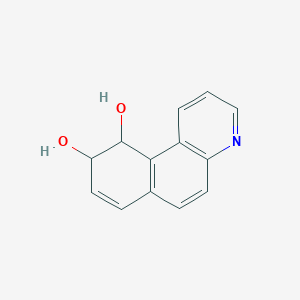
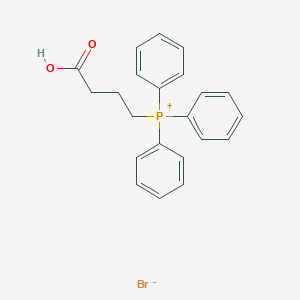
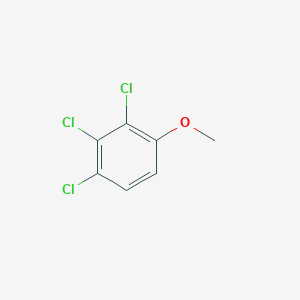
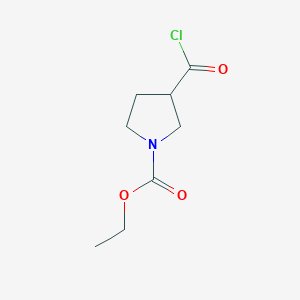
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
